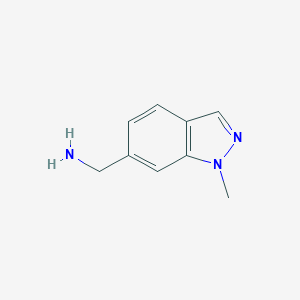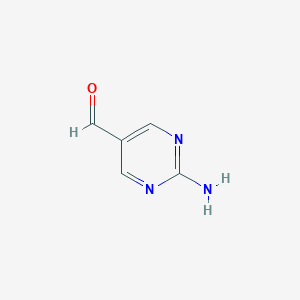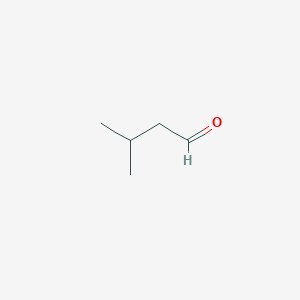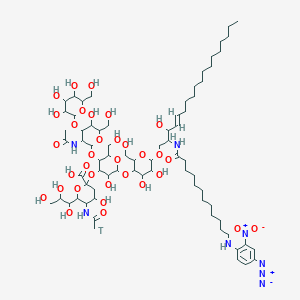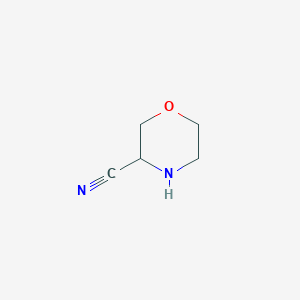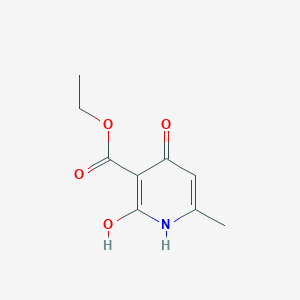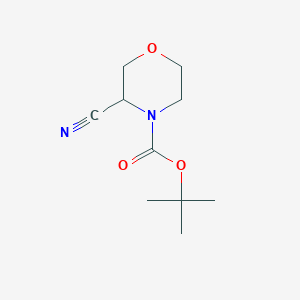
Methyl tetracosanoate
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
AEW-541 wird durch eine Reihe von chemischen Reaktionen synthetisiert, die Pyrrolo[2,3-d]pyrimidin-Derivate beinhalten. Die Reaktionsbedingungen umfassen oft die Verwendung organischer Lösungsmittel, Katalysatoren und spezifischer Temperatur- und Druckeinstellungen, um die Ausbeute und Reinheit der Verbindung zu optimieren .
Industrielle Produktionsverfahren
Die industrielle Produktion von AEW-541 beinhaltet die Skalierung des Laborsyntheseprozesses, um größere Mengen der Verbindung zu produzieren. Dies erfordert in der Regel die Verwendung von Industrieanlagen und -einrichtungen sowie strenge Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
AEW-541 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: AEW-541 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, um reduzierte Formen zu ergeben.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den chemischen Reaktionen von AEW-541 verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene organische Lösungsmittel. Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen, Drücke und pH-Werte, um die gewünschten chemischen Umwandlungen zu erreichen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den chemischen Reaktionen von AEW-541 gebildet werden, sind verschiedene oxidierte, reduzierte und substituierte Derivate. Diese Produkte können unterschiedliche chemische und biologische Eigenschaften im Vergleich zur Ausgangverbindung aufweisen .
Wissenschaftliche Forschungsanwendungen
AEW-541 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Wirkmechanismus
AEW-541 übt seine Wirkung aus, indem es selektiv die Tyrosinkinase des Insulin-like Growth Factor 1-Rezeptors hemmt. Diese Hemmung blockiert die Autophosphorylierung des Rezeptors und nachgeschaltete Signalwege, was zur Unterdrückung der Zellproliferation und Induktion von Apoptose in Tumorzellen führt . Die molekularen Ziele von AEW-541 umfassen den Insulin-like Growth Factor 1-Rezeptor und seine assoziierten Signalmoleküle, wie z. B. Phosphoinositid-3-Kinase und Proteinkinase B .
Wirkmechanismus
AEW-541 exerts its effects by selectively inhibiting the insulin-like growth factor 1 receptor tyrosine kinase. This inhibition blocks the autophosphorylation of the receptor and downstream signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in tumor cells . The molecular targets of AEW-541 include the insulin-like growth factor 1 receptor and its associated signaling molecules, such as phosphoinositide 3-kinase and protein kinase B .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
NVP-ADW742: Ein weiteres Pyrrolo[2,3-d]pyrimidin-Derivat, das selektiv den Insulin-like Growth Factor 1-Rezeptor hemmt.
Anti-human Insulin-like Growth Factor 1-Rezeptor-spezifische neutralisierende monoklonale Antikörper: Diese Antikörper zielen spezifisch auf den Insulin-like Growth Factor 1-Rezeptor und blockieren seine Signalübertragung.
Einzigartigkeit von AEW-541
AEW-541 ist einzigartig in seiner hohen Selektivität für den Insulin-like Growth Factor 1-Rezeptor gegenüber dem Insulinrezeptor, was es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Auswirkungen der Hemmung des Insulin-like Growth Factor 1-Rezeptors macht . Darüber hinaus hat AEW-541 eine starke Antitumoraktivität in einer Vielzahl von präklinischen Modellen gezeigt, was sein Potenzial als Therapeutikum zur Krebsbehandlung unterstreicht .
Eigenschaften
IUPAC Name |
methyl tetracosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27-2/h3-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDJZDNUVZHSKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179174 | |
| Record name | Methyl tetracosanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2442-49-1 | |
| Record name | Methyl tetracosanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2442-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl tetracosanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002442491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl tetracosanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl tetracosanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.705 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL TETRACOSANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY5564B8FX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Where has methyl tetracosanoate been found in nature?
A1: this compound has been identified in various plant species. It was found in the bark of Aralia elata Seemann [], the seeds of Cicer arietinum L. (chickpeas) [], and the flowers of Nyctanthes arbor-tristis []. It has also been identified in the aerial parts of Dichrostachys cinerea L. [], the leaves of Ageratum conyzoides L. [], and the sclerotia of the mushroom Pleurotus tuber-regium (Fr.) Sing. [].
Q2: Are there any studies investigating the biological activity of this compound?
A2: Yes, a study explored the potential of this compound, isolated from the methanolic extract of Costus pictus, to target key pathways in insulin signaling and adipogenesis []. Although the abstract doesn't provide specific results, it suggests that this compound might hold promise for managing diabetes and obesity.
Q3: What is the chemical structure of this compound?
A3: this compound is a saturated fatty acid methyl ester. Its molecular formula is C25H50O2, and its molecular weight is 398.67 g/mol.
Q4: What analytical techniques are used to characterize and quantify this compound?
A4: Gas chromatography-mass spectrometry (GC-MS) is a primary technique for identifying and quantifying this compound in various matrices [, , , , , ]. This method separates compounds based on their volatility and then identifies them based on their mass-to-charge ratio.
Q5: Have any studies examined the potential therapeutic applications of this compound?
A5: While direct therapeutic applications of this compound haven't been extensively explored in the provided literature, its presence in plants with known medicinal uses suggests avenues for further research. For instance, Nyctanthes arbor-tristis, a source of this compound, exhibits antifungal properties against plant pathogens []. Additionally, its identification in Pleurotus tuber-regium, a mushroom traditionally used for various health conditions, warrants investigation into its potential role in the observed therapeutic benefits [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, 3-amino-N-[2-[[2-(sulfooxy)ethyl]sulfonyl]ethyl]-](/img/structure/B47984.png)

